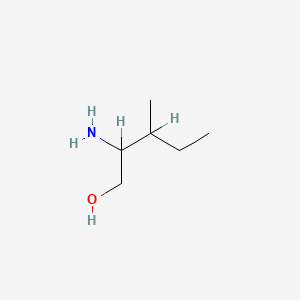
2-氨基-3-甲基戊烷-1-醇
描述
2-Amino-3-methylpentan-1-ol is an organic compound with the molecular formula C6H15NO. It is a primary alcohol and a primary amine, making it a versatile building block in organic synthesis
科学研究应用
2-Amino-3-methylpentan-1-ol has several applications in scientific research, including:
Chemistry: It serves as a precursor for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of amino acid metabolism and protein synthesis.
Industry: It is utilized in the production of specialty chemicals and materials.
生化分析
Biochemical Properties
2-Amino-3-methylpentan-1-ol plays a significant role in biochemical reactions, particularly in the synthesis of chiral β-amino alcohols, which are important building blocks for pharmaceuticals and other biologically active compounds . This compound interacts with various enzymes, including amine dehydrogenases, which catalyze the oxidative deamination of β-amino alcohols . The interaction between 2-Amino-3-methylpentan-1-ol and these enzymes is crucial for the production of enantiopure β-amino alcohols, which are used in the synthesis of chiral auxiliaries and ligands in asymmetric synthesis .
Cellular Effects
2-Amino-3-methylpentan-1-ol influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . This compound has been shown to affect the activity of G protein-coupled receptors (GPCRs), which play a critical role in cell signaling . By modulating the activity of these receptors, 2-Amino-3-methylpentan-1-ol can influence various cellular functions, including cell proliferation, differentiation, and apoptosis . Additionally, this compound has been found to impact gene expression by altering the activity of transcription factors and other regulatory proteins .
Molecular Mechanism
The molecular mechanism of action of 2-Amino-3-methylpentan-1-ol involves its interaction with specific biomolecules, including enzymes and receptors . This compound can bind to the active sites of enzymes, either inhibiting or activating their activity . For example, 2-Amino-3-methylpentan-1-ol has been shown to inhibit the activity of certain amine dehydrogenases, leading to the accumulation of β-amino alcohols . Additionally, this compound can modulate the activity of GPCRs by binding to their ligand-binding domains, thereby influencing downstream signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Amino-3-methylpentan-1-ol can change over time due to its stability and degradation . This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . Long-term studies have shown that 2-Amino-3-methylpentan-1-ol can have sustained effects on cellular function, including prolonged modulation of cell signaling pathways and gene expression . The degradation of this compound can lead to a decrease in its efficacy over time .
Dosage Effects in Animal Models
The effects of 2-Amino-3-methylpentan-1-ol vary with different dosages in animal models . At low doses, this compound has been shown to have minimal adverse effects and can effectively modulate cellular functions . At high doses, 2-Amino-3-methylpentan-1-ol can cause toxic effects, including gastrointestinal disturbances and changes in blood pressure . Threshold effects have been observed, with certain dosages required to achieve specific biological effects .
Metabolic Pathways
2-Amino-3-methylpentan-1-ol is involved in various metabolic pathways, including the synthesis of chiral β-amino alcohols . This compound interacts with enzymes such as amine dehydrogenases, which catalyze the oxidative deamination of β-amino alcohols . Additionally, 2-Amino-3-methylpentan-1-ol can affect metabolic flux and metabolite levels by modulating the activity of key enzymes in metabolic pathways .
Transport and Distribution
Within cells and tissues, 2-Amino-3-methylpentan-1-ol is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in specific cellular compartments . The transport and distribution of 2-Amino-3-methylpentan-1-ol are essential for its biological activity and efficacy .
Subcellular Localization
The subcellular localization of 2-Amino-3-methylpentan-1-ol is influenced by targeting signals and post-translational modifications . This compound can be directed to specific compartments or organelles within the cell, where it exerts its biological effects . The localization of 2-Amino-3-methylpentan-1-ol is crucial for its activity and function, as it ensures that the compound interacts with the appropriate biomolecules and cellular structures .
准备方法
Synthetic Routes and Reaction Conditions: 2-Amino-3-methylpentan-1-ol can be synthesized through various methods, including the reduction of corresponding keto acids or esters. One common approach involves the hydrogenation of 2-amino-3-methylpentanoic acid under high pressure and temperature in the presence of a suitable catalyst, such as palladium on carbon (Pd/C).
Industrial Production Methods: In an industrial setting, the compound is typically produced through catalytic hydrogenation processes. Large-scale production may involve continuous flow reactors to ensure efficient conversion and high purity of the final product.
化学反应分析
Types of Reactions: 2-Amino-3-methylpentan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidation of 2-amino-3-methylpentan-1-ol can be achieved using oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: The oxidation of 2-amino-3-methylpentan-1-ol typically yields corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can produce amines or alcohols, depending on the specific conditions used.
Substitution: Substitution reactions can lead to the formation of various alkylated derivatives.
作用机制
2-Amino-3-methylpentan-1-ol is structurally similar to other amino alcohols, such as 2-amino-4-methylpentan-1-ol and 2-amino-2-methylbutan-1-ol. These compounds share common functional groups but differ in their molecular structure, leading to variations in their chemical properties and biological activities.
相似化合物的比较
2-Amino-4-methylpentan-1-ol
2-Amino-2-methylbutan-1-ol
L-isoleucine
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
属性
IUPAC Name |
2-amino-3-methylpentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO/c1-3-5(2)6(7)4-8/h5-6,8H,3-4,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTQHAQXFSHDMHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20947529 | |
| Record name | 2-Amino-3-methylpentan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20947529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4379-13-9, 24629-25-2 | |
| Record name | Isoleucinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004379139 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-3-methylpentan-1-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024629252 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-3-methylpentan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20947529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-3-methylpentan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.141 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde](/img/structure/B1595600.png)
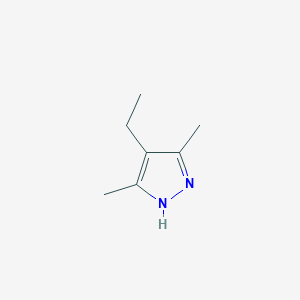
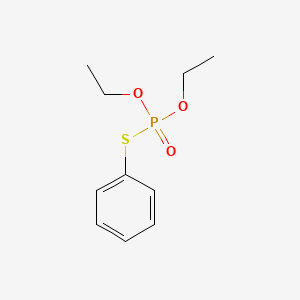
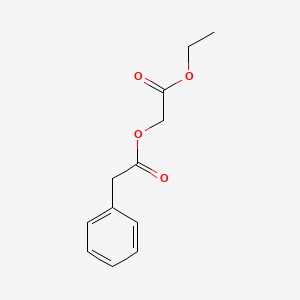
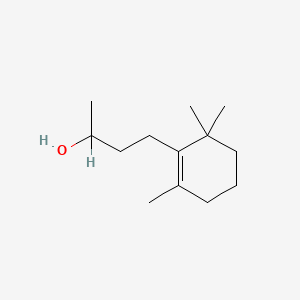
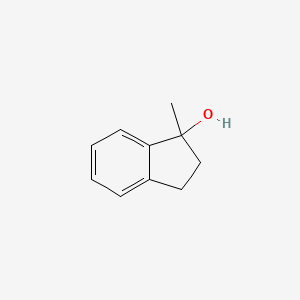
![2-Ethyl-1,6-dioxaspiro[4.4]nonane](/img/structure/B1595608.png)
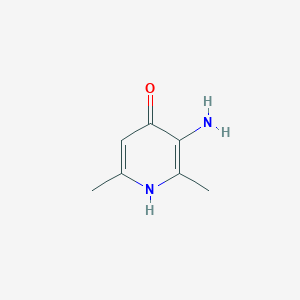
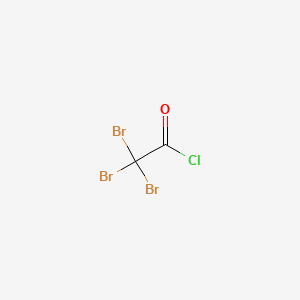
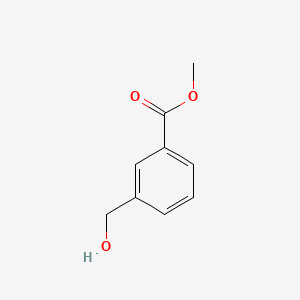
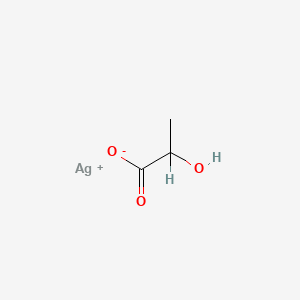

![4-[(4-Methoxyphenyl)amino]benzenediazonium](/img/structure/B1595622.png)

